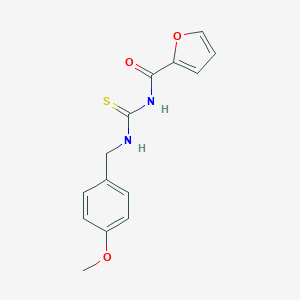![molecular formula C20H22N2O4 B267532 N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide](/img/structure/B267532.png)
N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide, also known as MPP, is a chemical compound with potential applications in scientific research. It is a selective inhibitor of the protein kinase B (PKB), also known as Akt, which is a key regulator of cell survival, proliferation, and metabolism. MPP has been shown to have potential therapeutic effects in cancer, diabetes, and neurodegenerative diseases. In
科学研究应用
N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide has potential applications in various fields of scientific research, including cancer, diabetes, and neurodegenerative diseases. In cancer research, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In diabetes research, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide has been shown to improve insulin sensitivity and glucose metabolism in animal models. In neurodegenerative disease research, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
作用机制
N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide selectively inhibits the activity of PKB/Akt, which is a serine/threonine protein kinase that plays a critical role in cell survival, proliferation, and metabolism. PKB/Akt is activated by various growth factors and cytokines, and it regulates downstream signaling pathways that control cell growth, survival, and metabolism. N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide binds to the ATP-binding site of PKB/Akt and prevents its phosphorylation and activation, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide induces apoptosis and suppresses cell proliferation by inhibiting the activation of downstream signaling pathways such as mTOR and NF-kB. In diabetes models, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide improves insulin sensitivity and glucose metabolism by increasing the expression of glucose transporters and activating the AMP-activated protein kinase (AMPK) pathway. In neurodegenerative disease models, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide protects neurons from oxidative stress and improves cognitive function by activating the PI3K/Akt/mTOR pathway and increasing the expression of neurotrophic factors.
实验室实验的优点和局限性
N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide has several advantages as a research tool, including its selectivity for PKB/Akt, its potency, and its ability to penetrate cell membranes. However, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide also has some limitations, including its potential off-target effects, its toxicity at high concentrations, and its limited solubility in aqueous solutions. Therefore, careful experimental design and dose optimization are necessary to ensure the specificity and safety of N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide in lab experiments.
未来方向
There are several future directions for N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide research, including the development of more potent and selective PKB/Akt inhibitors, the investigation of the molecular mechanisms underlying N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide's therapeutic effects, and the evaluation of N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide's efficacy in clinical trials. Additionally, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide's potential applications in other fields of research, such as inflammation, cardiovascular disease, and aging, should be explored further. Overall, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide has significant potential as a research tool and a therapeutic agent, and further research is warranted to fully understand its mechanisms and applications.
合成方法
N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide can be synthesized through a multi-step process involving the reaction of 3-(morpholin-4-ylcarbonyl)benzoic acid with 2-phenoxypropanoyl chloride in the presence of a base catalyst. The resulting product is then purified through column chromatography and characterized through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
属性
产品名称 |
N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide |
|---|---|
分子式 |
C20H22N2O4 |
分子量 |
354.4 g/mol |
IUPAC 名称 |
N-[3-(morpholine-4-carbonyl)phenyl]-2-phenoxypropanamide |
InChI |
InChI=1S/C20H22N2O4/c1-15(26-18-8-3-2-4-9-18)19(23)21-17-7-5-6-16(14-17)20(24)22-10-12-25-13-11-22/h2-9,14-15H,10-13H2,1H3,(H,21,23) |
InChI 键 |
VQSJHJUIHXNNMY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2)OC3=CC=CC=C3 |
规范 SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(butyrylamino)-2-chlorophenyl]cyclopropanecarboxamide](/img/structure/B267449.png)
![2-(2-sec-butylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B267452.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B267453.png)
![N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B267454.png)
![3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B267455.png)
![2-(3-methylphenoxy)-N-[3-(propanoylamino)phenyl]propanamide](/img/structure/B267456.png)
![N-{3-[(sec-butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B267457.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B267461.png)
![N-[(1-benzylpiperidin-4-yl)carbamothioyl]acetamide](/img/structure/B267462.png)
![3-sec-butoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B267466.png)

![N-isobutyryl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B267471.png)
![N-butyl-4-[(propanoylcarbamothioyl)amino]benzamide](/img/structure/B267474.png)
![3-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B267476.png)